molecular formula C24H21N7S B11622387 6-(1H-benzimidazol-2-ylsulfanyl)-N,N'-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine

6-(1H-benzimidazol-2-ylsulfanyl)-N,N'-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11622387
M. Wt: 439.5 g/mol
InChI Key: DAYWZBCRUWICGN-UHFFFAOYSA-N
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Description

6-(1H-Benzimidazol-2-ylsulfanyl)-N,N’-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a benzimidazole moiety linked to a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-benzimidazol-2-ylsulfanyl)-N,N’-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method starts with the preparation of the benzimidazole moiety. This can be achieved by reacting o-phenylenediamine with an appropriate aldehyde under acidic conditions to form the benzimidazole ring .

Next, the benzimidazole derivative is reacted with a triazine precursor. The triazine core can be synthesized by reacting cyanuric chloride with aniline derivatives under controlled conditions . The final step involves the nucleophilic substitution of the benzimidazole derivative onto the triazine core, forming the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

6-(1H-Benzimidazol-2-ylsulfanyl)-N,N’-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 6-(1H-benzimidazol-2-ylsulfanyl)-N,N’-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The triazine core can enhance the compound’s stability and facilitate its interaction with multiple targets . Molecular docking studies have shown that this compound can inhibit enzymes involved in bacterial resistance, making it a potential antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds like 2-(4-(1H-benzimidazol-2-yl)phenyl)hydrazine-1-carbothioamide.

    Triazine derivatives: Compounds like cyanuric chloride and its derivatives.

Uniqueness

6-(1H-Benzimidazol-2-ylsulfanyl)-N,N’-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine is unique due to its dual functionality, combining the properties of both benzimidazole and triazine moieties

Properties

Molecular Formula

C24H21N7S

Molecular Weight

439.5 g/mol

IUPAC Name

6-(1H-benzimidazol-2-ylsulfanyl)-2-N,4-N-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C24H21N7S/c1-15-9-3-5-11-17(15)25-21-29-22(26-18-12-6-4-10-16(18)2)31-24(30-21)32-23-27-19-13-7-8-14-20(19)28-23/h3-14H,1-2H3,(H,27,28)(H2,25,26,29,30,31)

InChI Key

DAYWZBCRUWICGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=NC(=N2)SC3=NC4=CC=CC=C4N3)NC5=CC=CC=C5C

Origin of Product

United States

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